

Application Notes and Protocols for Sulfabromophthalein Administration in Laboratory Animals

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Compound of Interest		
Compound Name:	Sulfabrom	
Cat. No.:	B1682643	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Sulfabrom**ophthalein (BSP) administration routes in common laboratory animals. The protocols detailed below are intended to guide researchers in performing liver function studies and other experimental procedures involving this organic anion dye.

Introduction

Sulfabromophthalein (BSP), a synthetic dye, has been a cornerstone in experimental hepatology for assessing liver function, specifically the capacity of hepatocytes to take up, conjugate, and excrete organic anions into the bile.[1][2] Its clearance from the plasma is a sensitive indicator of hepatobiliary transport function.[3] Understanding the appropriate administration routes, dosages, and experimental procedures is critical for obtaining reliable and reproducible data in preclinical research. The primary route of administration for liver function tests is intravenous injection.[3]

Data Presentation: Quantitative Parameters of Sulfabromophthalein Administration

The following tables summarize key quantitative data for **Sulfabrom**ophthalein administration in various laboratory animal species.



Table 1: Recommended Dosages and Administration Routes for **Sulfabrom**ophthalein

Animal Model	Route of Administration	Recommended Dosage	Primary Application
Rat	Intravenous (IV)	18.75 - 150 mg/kg	Liver function (clearance) studies[3]
Intraperitoneal (IP)	Data not readily available; IV is the standard route for clearance studies.	Research purposes	
Mouse	Intravenous (IV)	100 mg/kg	Liver function studies[4]
Rabbit	Intravenous (IV) Infusion	Rate-dependent for transport maximum studies	Determination of hepatic uptake and secretion capacity[5]
Dog	Intravenous (IV)	5 mg/kg	Liver function tests in clinical and experimental settings

Table 2: Pharmacokinetic Parameters of Intravenous Sulfobromophthalein



Animal Model	Parameter	Value
Rat	Plasma Clearance	7.40 ml/min per kg (Normal)[6]
12.45 ml/min per kg (Analbuminemic)[6]		
Biliary Excretion	70-85% of dose within 6 hours[3]	
Urinary Excretion	< 0.5% of dose[3]	_
Mouse	Half-life (t½)	> 15 minutes[4]
Rabbit	Relative Storage Capacity	0.34 ± 0.13 mg/mg/dL/kg[5]
Transport Maximum (Tm)	0.91 ± 0.12 mg/min/kg[5]	
Human (for reference)	Plasma Half-life	~4 minutes[7]

Experimental Protocols Preparation of Sulfobromophthalein Sodium for Injection

Materials:

- Sulfobromophthalein sodium salt (powder)[8]
- Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride, Sterile Water for Injection)[9]
- Sterile container (e.g., glass vial with a crimped rubber closure)[9]
- 0.2 µm sterile filter[9]
- Appropriate personal protective equipment (gloves, eye protection)[10]

Procedure:



- In a sterile environment (e.g., laminar flow hood), calculate and weigh the required amount of Sulfobromophthalein sodium powder to achieve the desired concentration.
- Dissolve the powder in the appropriate volume of sterile diluent. Ensure the solution is isotonic and close to physiological pH (7.4) if possible.[11]
- Gently agitate the solution until the powder is completely dissolved and no particulates are visible.
- Sterile-filter the solution through a 0.2 µm filter into a sterile vial.[9]
- Label the vial with the compound name, concentration, date of preparation, and storage conditions.

Storage and Stability:

- Store the prepared solution sealed and away from light and moisture.[8]
- For long-term storage, aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
- Avoid repeated freeze-thaw cycles.[8]

Intravenous (IV) Administration Protocol for Rats

Materials:

- Prepared sterile Sulfobromophthalein solution
- Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27G)[6]
- Animal restrainer for rats
- Warming device for the tail (e.g., heat lamp or warm water bath)
- 70% ethanol for disinfection

Procedure:



- Accurately weigh the rat to determine the correct volume of the BSP solution to be injected.
- Place the rat in a suitable restrainer, allowing access to the tail.
- Warm the tail to induce vasodilation of the lateral tail veins. This can be achieved by placing the tail under a heat lamp or immersing it in warm water (30-35°C) for a few minutes.
- Wipe the tail with 70% ethanol to clean the injection site.
- Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
- Inject the calculated volume of the BSP solution slowly and steadily. Observe for any signs of extravasation (swelling at the injection site).
- Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Return the animal to its cage and monitor for any adverse reactions.

Blood Sampling Protocol for BSP Clearance Test in Rats

Materials:

- Micro-centrifuge tubes for blood collection
- Appropriate size needles (e.g., 25-27G) and syringes or capillary tubes
- Anesthesia (if required by the protocol)
- · Centrifuge for plasma separation

Procedure:

- Following the intravenous administration of Sulfobromophthalein, collect blood samples at predetermined time points. A typical schedule for a clearance study might include samples at 2, 5, 10, 15, and 30 minutes post-injection.
- Blood can be collected from various sites, such as the saphenous vein, tail vein, or via cardiac puncture for a terminal sample. The chosen method must be approved by the

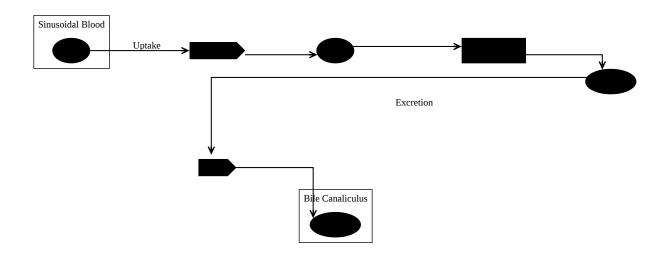


Institutional Animal Care and Use Committee (IACUC).

- For serial sampling from the tail vein, a small nick can be made, and blood can be collected into a capillary tube.[4]
- The total volume of blood collected should not exceed the recommended guidelines (e.g., no more than 1% of the animal's body weight every 14 days without fluid replacement).[12]
- Immediately place the collected blood into appropriate anticoagulant-coated tubes (e.g., heparin or EDTA) if plasma is required.
- Centrifuge the blood samples to separate the plasma.
- Carefully collect the plasma supernatant and store it at -20°C or -80°C until analysis for BSP concentration.

Visualizations Hepatobiliary Transport of Sulfobromophthalein



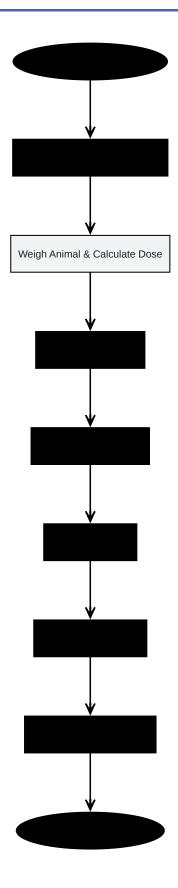


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Caption: Hepatobiliary transport pathway of Sulfobromophthalein (BSP).

Experimental Workflow for BSP Clearance Test





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Caption: Experimental workflow for a Sulfobromophthalein (BSP) clearance test.



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